molecular formula C11H9ClO3 B2971446 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 135065-47-3

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B2971446
CAS No.: 135065-47-3
M. Wt: 224.64
InChI Key: JMNRODDUVWGJDN-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The specific steps for synthesizing this compound may include:

    Starting Materials: 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate.

    Catalyst: Concentrated sulfuric acid or other acid catalysts like trifluoroacetic acid (TFA) or Lewis acids such as AlCl3.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired coumarin derivative.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to the presence of both chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-chloro-7-hydroxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNRODDUVWGJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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